1-n-Propyl-3,7-dimethylxanthine
Description
1-n-Propyl-3,7-dimethylxanthine is a synthetic methylxanthine derivative characterized by a propyl group at the N1 position and methyl groups at the N3 and N7 positions of the xanthine core. Recent synthetic efforts have focused on modifying its structure to enhance pharmacological activity. For instance, cyclohexylamino-containing derivatives of 1-propyl-3,7-dimethylxanthine (e.g., Compound 10d) were synthesized via nucleophilic substitution reactions, with structural confirmation via FTIR and NMR spectroscopy . Quantum mechanical analyses revealed that these derivatives exhibit high molecular hardness, indicating resistance to electrophilic attack, and Compound 10d demonstrated superior electron-accepting capacity due to its dicyclohexylamino-propyl substituent .
Properties
CAS No. |
63906-63-8 |
|---|---|
Molecular Formula |
C10H14N4O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3,7-dimethyl-1-propylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h6H,4-5H2,1-3H3 |
InChI Key |
XJKSERUTELYNMR-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Canonical SMILES |
CC(CN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
Appearance |
Solid powder |
Other CAS No. |
63906-63-8 |
Pictograms |
Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Protheobromine; Pro-Cor; Protheobrominum; TEBE; Theocor; Vascopil; Bonicor; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-n-Propyl-3,7-dimethylxanthine can be synthesized through the condensation of an alkali metal salt of theobromine with a halohydrin. This reaction typically involves the use of a halogen atom with an atomic weight greater than 19 . Another method involves the reaction of 8-thiotheobromine with various electrophiles, such as 1-bromopropane, under basic aqueous ethanol conditions .
Industrial Production Methods: Industrial production of 1-propyl theobromine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process would likely include steps for purification and quality control to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-n-Propyl-3,7-dimethylxanthine undergoes various chemical reactions, including nucleophilic and electrophilic substitutions . These reactions can lead to the formation of different derivatives with potential biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as benzylamine or N-methylbenzylamine in aqueous dioxane.
Electrophilic Substitution: Reactions with electrophiles like 1-bromopropane or bromoacetophenone in basic aqueous ethanol.
Major Products: The major products formed from these reactions include 8-aminosubstituted 1-(2-oxopropyl)theobromines and 8-n-propyl derivatives .
Scientific Research Applications
1-n-Propyl-3,7-dimethylxanthine has been studied for its potential antibacterial and antifungal activities . It is also being explored for its applications in medicinal chemistry, particularly in the development of new drugs with improved efficacy and reduced side effects. Additionally, its derivatives are being investigated for their potential use in various industrial applications, including as additives in cosmetics and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-propyl theobromine is similar to that of theobromine. It acts as an antagonist at adenosine receptors, promoting the release of neurotransmitters and increasing intracellular cyclic AMP levels . This leads to various physiological effects, including increased respiratory rate, vasoconstriction, and bradycardia .
Comparison with Similar Compounds
Table 1: Calcium Release Activity of Xanthine Derivatives
| Compound | EC50 (mM) | Efficacy Relative to Caffeine |
|---|---|---|
| This compound | 4 | 3–5× more potent |
| 1-Propargyl-3,7-dimethylxanthine | 5 | Similar efficacy |
| Caffeine | ~15–20* | Reference (1×) |
| Theophylline | Inactive | <50% efficacy |
| Theobromine | Inactive | No effect |
*Estimated based on relative potency described in .
Structural and Electronic Properties
The electronic properties of this compound derivatives were evaluated using quantum mechanical parameters. All synthesized compounds exhibited comparable electrophilicity indices (~1.5–1.7 eV), suggesting similar electron-absorption capacities. Molecular hardness values (~4.5–5.0 eV) classified these derivatives as "hard molecules," indicating kinetic stability and low polarizability .
Table 2: Quantum Mechanical Parameters of Selected Derivatives
| Compound | Electrophilicity Index (eV) | Chemical Potential (eV) | Molecular Hardness (eV) |
|---|---|---|---|
| This compound | 1.5 | -3.5 | 4.7 |
| Compound 10d | 1.7 | -3.2 | 4.5 |
Metabolic and Pharmacokinetic Considerations
However, in vivo studies are needed to confirm this hypothesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
